3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one
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Overview
Description
3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one is a quinoline derivative with a pyridine ring at the 4-position. This compound has garnered attention due to its potential biological and pharmaceutical applications. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.
Methylation and Hydroxylation: Methylation of the quinoline core is achieved using methylating agents like methyl iodide. Hydroxylation is performed using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, pyridine derivatives.
Major Products Formed:
Oxidation: Hydroxylated quinolines, quinone derivatives.
Reduction: Reduced quinolines, hydroquinones.
Substitution: Methylated quinolines, substituted pyridines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Quinoline: A basic structure without substituents.
4-Methylquinoline: Similar structure with a methyl group at the 4-position.
3-Hydroxyquinoline: Similar structure with a hydroxyl group at the 3-position.
Uniqueness: 3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one is unique due to the presence of both the hydroxyl and pyridine groups, which contribute to its enhanced biological activity compared to simpler quinoline derivatives.
This compound represents a promising candidate for further research and development in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in the synthesis of new therapeutic agents and other bioactive compounds.
Properties
IUPAC Name |
3-hydroxy-1-methyl-4-pyridin-3-ylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-12-7-3-2-6-11(12)13(14(18)15(17)19)10-5-4-8-16-9-10/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVBDHNUVOOIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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